An In-Depth Technical Guide to the Chemical Properties of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
An In-Depth Technical Guide to the Chemical Properties of 6-(Dimethoxymethyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from related nicotinic acid derivatives and established organic chemistry principles to offer a robust predictive analysis for research and development purposes.
Molecular Structure and Physicochemical Properties
6-(Dimethoxymethyl)-2-hydroxynicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a hydroxyl group at the 2-position, and a dimethoxymethyl group at the 6-position. The presence of these functional groups dictates its chemical behavior and potential biological activity.
Table 1: Physicochemical Properties of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid
| Property | Value | Source/Method |
| CAS Number | 156459-20-0 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₁NO₅ | Calculated |
| Molecular Weight | 213.19 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Based on related nicotinic acid derivatives |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous basic solutions. | Inferred from functional groups |
| pKa | Predicted to have acidic and basic centers (carboxylic acid and pyridine nitrogen) | Inferred from functional groups |
Structural Elucidation Workflow
Caption: A logical workflow for the synthesis and characterization of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid.
Synthesis and Purification
A plausible synthetic route for 6-(dimethoxymethyl)-2-hydroxynicotinic acid commences with the commercially available 6-hydroxynicotinic acid. The synthesis involves two key transformations: formylation of the pyridine ring and subsequent protection of the resulting aldehyde as a dimethyl acetal.
Step 1: Formylation of 6-Hydroxynicotinic Acid (Proposed)
The introduction of a formyl group at the 6-position of a 2-hydroxypyridine ring can be challenging. A potential method involves the conversion of 6-hydroxynicotinic acid to its corresponding acid chloride, followed by a Rosenmund reduction or a related catalytic hydrogenation to yield 6-formyl-2-hydroxynicotinic acid.
Experimental Protocol (Proposed):
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Chlorination: React 6-hydroxynicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
-
Catalytic Hydrogenation (Rosenmund Reduction): The resulting acid chloride is then subjected to catalytic hydrogenation in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, Lindlar's catalyst) and a hydrogen source. This selectively reduces the acid chloride to the aldehyde.
Step 2: Acetalization of 6-Formyl-2-hydroxynicotinic Acid
The formyl group is then protected as a dimethyl acetal. This is a standard acid-catalyzed reaction with methanol.
Experimental Protocol:
-
Dissolve 6-formyl-2-hydroxynicotinic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the acetal product. The removal of water, for instance with a Dean-Stark apparatus, can improve the yield.
-
Upon completion, the reaction is quenched with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an appropriate organic solvent.
Purification
The final product, 6-(dimethoxymethyl)-2-hydroxynicotinic acid, can be purified by standard techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.
Predicted Spectroscopic Properties
Due to the absence of published experimental spectra, the following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constant would be characteristic of ortho-coupling.
-
Acetal Proton: A singlet at approximately δ 5.0-5.5 ppm for the CH(OCH₃)₂ proton.
-
Methoxy Protons: A singlet at around δ 3.3-3.5 ppm, integrating to six protons, for the two OCH₃ groups.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group would be significantly deshielded.
-
Acetal Carbon: A signal around δ 100-105 ppm for the CH(OCH₃)₂ carbon.
-
Methoxy Carbons: A signal at approximately δ 50-55 ppm for the OCH₃ carbons.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.[1][2]
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[3]
-
C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region due to the C-O stretching of the carboxylic acid and the acetal.[3]
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching of the methoxy groups just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[4]
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 213.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃, M-31) and the loss of the entire dimethoxymethyl group.[5] The carboxylic acid may undergo decarboxylation (-CO₂, M-44).
Chemical Reactivity
The reactivity of 6-(dimethoxymethyl)-2-hydroxynicotinic acid is governed by its three principal functional groups.
Hydrolysis of the Dimethoxymethyl Acetal
The dimethoxymethyl group is an acetal and is therefore stable under basic and neutral conditions. However, it will undergo hydrolysis back to the corresponding aldehyde (6-formyl-2-hydroxynicotinic acid) under acidic conditions. This reactivity is crucial for its use as a protected form of the aldehyde.
Caption: Reversible acid-catalyzed hydrolysis and formation of the dimethoxymethyl acetal.
Reactions of the Carboxylic Acid
The carboxylic acid group can undergo typical reactions such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this may also affect other functional groups.
Reactions of the 2-Hydroxypyridine Moiety
The 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form. This influences its reactivity. The hydroxyl group can be alkylated or acylated under appropriate conditions.
Potential Applications in Drug Discovery and Development
Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities.[6][7][8][9][10]
-
Scaffold for Novel Therapeutics: The structure of 6-(dimethoxymethyl)-2-hydroxynicotinic acid provides a versatile scaffold for the synthesis of new chemical entities. The three distinct functional groups offer multiple points for chemical modification to optimize pharmacological properties.
-
Precursor for Bioactive Molecules: The dimethoxymethyl group serves as a protected aldehyde. This allows for chemical transformations at the carboxylic acid or the hydroxyl group, followed by deprotection to reveal the reactive aldehyde for further derivatization, such as the formation of imines or reductive amination.
-
Potential as an Anticancer or Anti-inflammatory Agent: Many nicotinic acid derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[6][9] Further investigation into the biological activity of this specific derivative and its elaborated analogues is warranted.
Safety and Handling
While specific toxicity data for 6-(dimethoxymethyl)-2-hydroxynicotinic acid is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-(Dimethoxymethyl)-2-hydroxynicotinic acid is a nicotinic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted based on its constituent functional groups. The synthetic accessibility from 6-hydroxynicotinic acid, coupled with the versatile reactivity of its functional groups, makes it an attractive target for further research and development. This guide provides a foundational understanding to facilitate its synthesis, characterization, and exploration in various research applications.
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Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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IR handout.pdf. University of Colorado Boulder. [Link]
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Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. [Link]
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